molecular formula C13H10F3N5O B3598902 5-(3-methoxyphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

5-(3-methoxyphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Cat. No.: B3598902
M. Wt: 309.25 g/mol
InChI Key: SXFGOODEWUZOPW-UHFFFAOYSA-N
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Description

The compound “5-(3-methoxyphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine” is a complex organic molecule. It contains a trifluoromethyl group (-CF3), which is a functional group derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom . The compound also contains a [1,2,4]triazolo[1,5-a]pyrimidine moiety, which is an important heterocyclic scaffold known to have a wide range of pharmacological activities .


Synthesis Analysis

The synthesis of poly-substituted 2-trifluoromethyl-[1,2,4]triazolo[1,5-a]pyrimidine derivatives has been achieved using 3-Amino-5-trifluoromethyl-1,2,4-triazole. This compound reacts with acrylonitrile derivatives and various 1,3-dicarbonyl compounds . A metal-free oxidative cyclization of trifluoroacetimidohydrazides with methylhetarenes has also been developed for the efficient synthesis of 3-hetaryl-5-trifluoromethyl-1,2,4-triazoles .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups and a heterocyclic ring. The trifluoromethyl group (-CF3) is a key component of the molecule, contributing to its unique properties .


Chemical Reactions Analysis

The compound can undergo various chemical reactions due to the presence of the trifluoromethyl group and the [1,2,4]triazolo[1,5-a]pyrimidine moiety. For instance, 3-Amino-5-trifluoromethyl-1,2,4-triazole has been utilized for the syntheses of poly-substituted 2-trifluoromethyl-[1,2,4]triazolo[1,5-a]pyrimidine derivatives .


Physical and Chemical Properties Analysis

The trifluoromethyl group in the compound contributes to its unique physical and chemical properties. This group has a significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine .

Future Directions

The future directions for this compound could involve further exploration of its pharmacological activities and potential applications in medicinal chemistry. The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group, which can be used to adjust the steric and electronic properties of a lead compound . This suggests potential for future research and development involving this compound.

Properties

IUPAC Name

5-(3-methoxyphenyl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N5O/c1-22-8-4-2-3-7(5-8)9-6-10(13(14,15)16)21-12(18-9)19-11(17)20-21/h2-6H,1H3,(H2,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXFGOODEWUZOPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=NC(=NN3C(=C2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(3-methoxyphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
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5-(3-methoxyphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
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5-(3-methoxyphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
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5-(3-methoxyphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Reactant of Route 5
Reactant of Route 5
5-(3-methoxyphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Reactant of Route 6
5-(3-methoxyphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

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